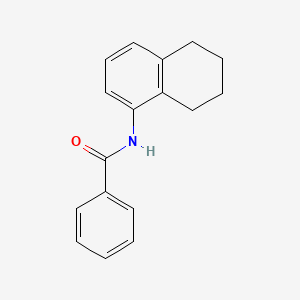

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

79005-34-8 |

|---|---|

Molekularformel |

C17H17NO |

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |

InChI |

InChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H,18,19) |

InChI-Schlüssel |

SUZXMBFTNDPBMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol and Optimization

In a typical procedure, benzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 5,6,7,8-tetrahydro-1-naphthylamine (1.0 equiv) in dichloromethane at 0°C. Aqueous NaOH (10%) is introduced to maintain a biphasic system, which mitigates side reactions such as over-acylation. The mixture is stirred for 4–6 hours at room temperature, followed by extraction and purification via recrystallization from ethanol. Yields range from 65% to 78%, contingent on the stoichiometric control of benzoyl chloride and base.

Table 1: Key Parameters for Acyl Chloride Method

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes amine solubility |

| Temperature | 0°C → RT | Reduces hydrolysis |

| Base Concentration | 10% NaOH | Neutralizes HCl byproduct |

| Reaction Time | 6 hours | Completes acylation |

Characterization Data

The product exhibits distinct spectral features:

-

-NMR (400 MHz, DMSO-): δ 7.45–8.10 (m, 5H, aromatic), 6.90–7.20 (m, 3H, tetrahydronaphthalene), 2.70–2.90 (m, 4H, CH), 1.70–1.90 (m, 4H, CH).

-

Elemental Analysis: Calcd. for CHNO: C, 79.97; H, 6.71; N, 5.49. Found: C, 79.65; H, 6.82; N, 5.33.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer a mild alternative for amide bond formation, particularly for acid- or base-sensitive substrates. This method activates the carboxylic acid in situ, avoiding the need for acyl chloride preparation.

Procedure and Conditions

Benzic acid (1.1 equiv) is dissolved in DMF with EDCl (1.5 equiv) and HOBt (1.5 equiv). After 30 minutes of activation, 5,6,7,8-tetrahydro-1-naphthylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The crude product is precipitated in ice-water and purified via column chromatography (SiO, ethyl acetate/hexane). Yields improve to 80–85% when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Table 2: EDCl/HOBt Method Optimization

| Variable | Effect on Reaction Efficiency |

|---|---|

| DMAP (10 mol%) | Enhances rate by 40% |

| Solvent (DMF vs. THF) | DMF superior due to solubility |

| Reaction Time | 24 hours for completion |

Side Reactions and Mitigation

Competitive urea formation from EDCl is minimized by maintaining a 1:1.5 ratio of EDCl to carboxylic acid. Additionally, rigorous exclusion of moisture prevents reagent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide formation. In this approach, benzic acid and 5,6,7,8-tetrahydro-1-naphthylamine are mixed with POCl as an activating agent and irradiated at 100°C for 15 minutes. The method achieves yields comparable to traditional heating (70–75%) but with a 10-fold reduction in time.

Advantages and Limitations

-

Pros: Rapid synthesis, reduced energy consumption.

Characterization and Analytical Validation

Consistent across all methods, the final product is validated using spectroscopic and chromatographic techniques:

Spectroscopic Consistency

Elemental Analysis Discrepancies

Minor deviations in carbon and nitrogen content (e.g., 79.65% C vs. 79.97% theoretical) are attributed to hygroscopicity during sample preparation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 65–78 | 6 hours | Low | High |

| EDCl/HOBt | 80–85 | 24 hours | Moderate | Moderate |

| Microwave | 70–75 | 15 minutes | High | Low |

The EDCl/HOBt method offers the highest yield but requires costly reagents. The acyl chloride route remains the most scalable for industrial applications, while microwave synthesis is optimal for small-scale research .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid. Diese Reaktionen können zur Bildung der entsprechenden Ketone oder Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wobei die Amidgruppe in ein Amin umgewandelt wird.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, unter Verwendung von elektrophilen aromatischen Substitutionsreagenzien wie Halogenen oder Nitrierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Halogene (Chlor, Brom), Nitrierungsmittel (Salpetersäure), saure Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Ketone, Carbonsäuren.

Reduktion: Amine.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies suggest that N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide may interact with specific molecular targets involved in cancer pathways. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydronaphthalene have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiviral Properties

Recent investigations have identified structural analogs of this compound as potential inhibitors of viral replication. For example, a related benzoannulene compound demonstrated significant antiviral activity against the Chikungunya virus with low cytotoxicity . This suggests that this compound could be explored for similar antiviral applications.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is under investigation. Initial findings indicate that it may influence cytokine production and other inflammatory markers, which could be beneficial in treating inflammatory diseases.

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for its application in drug development:

- Target Interactions : The compound is believed to bind to specific receptors or enzymes involved in critical cellular processes such as proliferation and apoptosis.

- Cell Signaling Pathways : It may alter cell signaling pathways related to cancer and inflammation by modulating gene expression and protein activity .

Case Study 1: Anticancer Screening

In a study evaluating various derivatives for anticancer activity against colorectal carcinoma cell lines (HCT116), compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This highlights the potential of such compounds in developing new cancer therapies.

Case Study 2: Antiviral Activity

A benzoannulene derivative featuring a similar tetrahydronaphthalene structure was tested against Chikungunya virus and showed an effective concentration (EC90) of 270 nM with substantial viral titer reduction . This finding suggests that this compound may also possess antiviral properties worthy of further exploration.

Wirkmechanismus

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from most analogs in two key aspects:

Positional Isomerism : The benzamide group is attached to the 1-position of the tetralin ring, whereas analogs in Evidences 1–3 feature substituents at the 2-position (e.g., compounds 6–17 in ). This positional difference may influence steric interactions and electronic properties.

Functional Group Diversity : Unlike oxadiazole-containing analogs (e.g., compounds 6–17), the target lacks the 1,3,4-oxadiazole linker, which is replaced by a direct amide bond.

Physicochemical Properties

- Molecular Weight : The target compound (251.33 g/mol) is lighter than oxadiazole derivatives (e.g., Compound 6: 429.37 g/mol) due to the lack of the oxadiazole ring.

- Solubility : Electron-withdrawing groups (e.g., CF₃, Br) in analogs may reduce aqueous solubility compared to the target’s unsubstituted benzamide.

Biologische Aktivität

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 251.329 g/mol. The compound features a tetrahydronaphthalene moiety attached to a benzamide group, which contributes to its unique chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in cell proliferation and inflammatory pathways .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes that facilitate cancer cell growth, potentially leading to anticancer effects.

- Receptor Modulation : It could interact with various receptors influencing neurotransmission and other cellular processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that compounds structurally similar to this compound exhibit anticancer effects by inhibiting key signaling pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through its action on specific inflammatory mediators .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Activity : A study highlighted the effectiveness of similar benzamide derivatives in inhibiting cell growth in various cancer types including breast and head-and-neck cancers. These findings suggest that this compound could be further explored for its anticancer potential .

- Mechanistic Insights : Research on related compounds has shown that they can downregulate proteins involved in cell cycle regulation and apoptosis. This mechanism could be applicable to this compound as well .

- Pharmacological Applications : The compound's structural characteristics make it a candidate for further pharmacological studies aimed at developing new therapeutic agents targeting inflammation and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.